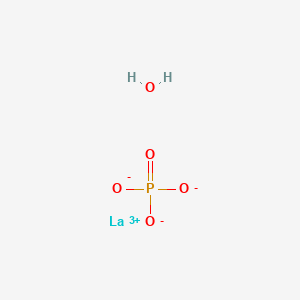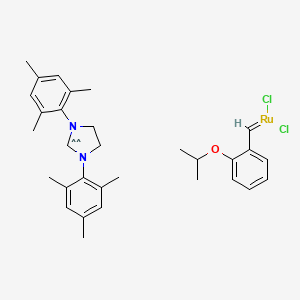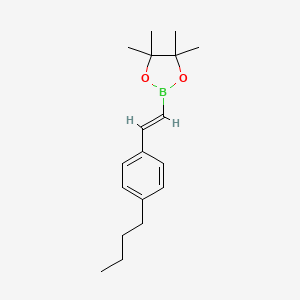
Lanthanum(III) phosphate hydrate
Vue d'ensemble
Description
Lanthanum(III) phosphate hydrate is a chemical compound with the formula LaPO₄·xH₂O. It is a rare earth phosphate that is highly insoluble in water and is known for its stability and unique properties. This compound is often used in various scientific and industrial applications due to its chemical stability and ability to form complexes with other elements.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lanthanum(III) phosphate hydrate can be synthesized through various methods, including wet chemistry synthesis and solid-state reactions. One common method involves the reaction of lanthanum nitrate with phosphoric acid in an aqueous solution, followed by precipitation and drying. The reaction can be represented as follows:
La(NO3)3+H3PO4→LaPO4⋅xH2O+3HNO3
The reaction is typically carried out at room temperature, and the resulting precipitate is filtered, washed, and dried to obtain this compound.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the controlled addition of phosphoric acid to a solution of lanthanum nitrate, followed by precipitation, filtration, and drying. The purity and particle size of the final product can be controlled by adjusting the reaction conditions and purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
Lanthanum(III) phosphate hydrate undergoes various chemical reactions, including:
Precipitation Reactions: It can precipitate from aqueous solutions containing lanthanum and phosphate ions.
Complexation Reactions: It can form complexes with other metal ions and ligands.
Thermal Decomposition: Upon heating, it decomposes to form lanthanum oxide and phosphoric acid.
Common Reagents and Conditions
Reagents: Lanthanum nitrate, phosphoric acid, water.
Conditions: Room temperature for precipitation reactions; elevated temperatures for thermal decomposition.
Major Products Formed
Lanthanum Oxide (La₂O₃): Formed upon thermal decomposition.
Phosphoric Acid (H₃PO₄): Released during thermal decomposition.
Applications De Recherche Scientifique
Lanthanum(III) phosphate hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst and in the synthesis of other lanthanum compounds.
Biology: Employed in the study of biological systems and as a component in biofunctional materials.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of ceramics, glass, and other advanced materials due to its thermal stability and unique properties.
Mécanisme D'action
The mechanism of action of lanthanum(III) phosphate hydrate involves its ability to bind with phosphate ions, forming insoluble complexes. This property is particularly useful in applications such as phosphate removal from water and in medical treatments for hyperphosphatemia. The compound interacts with phosphate ions in aqueous solutions, leading to the formation of lanthanum phosphate precipitates, which can be easily separated from the solution.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lanthanum(III) carbonate hydrate
- Lanthanum(III) oxide
- Lanthanum(III) acetate hydrate
- Iron(III) phosphate dihydrate
Uniqueness
Lanthanum(III) phosphate hydrate is unique due to its high stability, low solubility, and ability to form complexes with phosphate ions. Compared to other lanthanum compounds, it is particularly effective in applications requiring phosphate binding and removal. Its thermal stability also makes it suitable for high-temperature applications in ceramics and glass production.
Propriétés
IUPAC Name |
lanthanum(3+);phosphate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/La.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+3;;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLPYXTVXABWIU-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]P(=O)([O-])[O-].[La+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2LaO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Sulfocalix[4]arene](/img/structure/B7802416.png)



![potassium;trifluoro-[(E)-2-phenylethenyl]boranuide](/img/structure/B7802443.png)
![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B7802451.png)
![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B7802461.png)





![Di-mu-hydroxo-[(N,N,N',N'-tetramethylethylenediamine)copper(II)] dichloride](/img/structure/B7802512.png)
